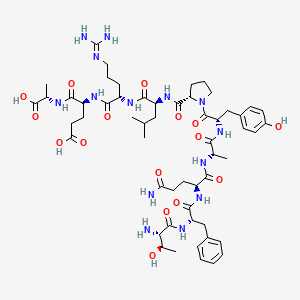
Wdr5-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wdr5-IN-5 ist ein niedermolekularer Inhibitor, der auf das WD-Repeat-Domänenprotein 5 (WDR5) abzielt. WDR5 ist ein hochkonserviertes Kernprotein, das eine entscheidende Rolle bei der Chromatin-Remodellierung und der Genexpressionsregulation spielt. Es ist an der Assemblierung von Histon-Methyltransferase-Komplexen beteiligt, die für die Methylierung von Histon H3 Lysin 4 (H3K4) essenziell sind. This compound hat sich als vielversprechendes Antitumormittel erwiesen, indem es die Interaktion zwischen WDR5 und seinen Bindungspartnern stört und so onkogene Prozesse hemmt .
Vorbereitungsmethoden
Die Synthese von Wdr5-IN-5 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die abschließende KupplungsreaktionDer letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem geeigneten Amin oder einem anderen Nukleophil unter spezifischen Reaktionsbedingungen . Industrielle Produktionsverfahren für this compound können die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Wdr5-IN-5 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Produkte zu liefern
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wdr5-IN-5 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle von WDR5 bei der Chromatin-Remodellierung und der Genexpression zu untersuchen.
Biologie: Die Verbindung wird in der Forschung eingesetzt, um die molekularen Mechanismen von WDR5 in verschiedenen biologischen Prozessen zu verstehen, einschließlich der Zellzyklusregulation und -differenzierung.
Medizin: this compound hat sich als vielversprechendes Antitumormittel gezeigt, indem es die Interaktion zwischen WDR5 und onkogenen Proteinen wie MYC hemmt. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die WIN-Stelle von WDR5 bindet, eine kritische Interaktionsstelle für die Rekrutierung von WDR5 an Chromatin. Durch die Besetzung dieser Stelle stört this compound die Interaktion zwischen WDR5 und seinen Bindungspartnern, wie dem MYC-Onkoprotein und Histon-Methyltransferase-Komplexen. Diese Störung führt zur Hemmung der Genexpression und zur Unterdrückung onkogener Prozesse. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der MYC-transkriptionelle Komplex und der MLL/SET-Histon-Methyltransferase-Komplex .
Wirkmechanismus
Wdr5-IN-5 exerts its effects by binding to the WIN site of WDR5, a critical interaction site for the recruitment of WDR5 to chromatin. By occupying this site, this compound disrupts the interaction between WDR5 and its binding partners, such as the MYC oncoprotein and histone methyltransferase complexes. This disruption leads to the inhibition of gene transcription and the suppression of oncogenic processes. The molecular targets and pathways involved include the MYC transcriptional complex and the MLL/SET histone methyltransferase complex .
Vergleich Mit ähnlichen Verbindungen
Wdr5-IN-5 ist Teil einer Klasse von Verbindungen, die als WDR5-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:
Verbindung 19: Ein WBM-Stelle-Inhibitor, der die Interaktion zwischen WDR5 und MYC stört, zeigt Potenzial in der Neuroblastom-Behandlung.
This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für die WIN-Stelle von WDR5, was es zu einem wertvollen Werkzeug für die Untersuchung der biologischen Funktionen von WDR5 und seiner Rolle in der Onkogenese macht.
Eigenschaften
Molekularformel |
C29H29F3N6O |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
2-[(S)-cyclopropyl-(4-methylpyridin-2-yl)methyl]-5-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-7-(imidazol-1-ylmethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C29H29F3N6O/c1-3-37-16-24(27(35-37)29(30,31)32)22-13-19(15-36-11-9-33-17-36)14-23-21(22)7-10-38(28(23)39)26(20-4-5-20)25-12-18(2)6-8-34-25/h6,8-9,11-14,16-17,20,26H,3-5,7,10,15H2,1-2H3/t26-/m0/s1 |
InChI-Schlüssel |
FFUQRXFVTVBZMZ-SANMLTNESA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN=C4)[C@@H](C5CC5)C6=NC=CC(=C6)C |
Kanonische SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN=C4)C(C5CC5)C6=NC=CC(=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


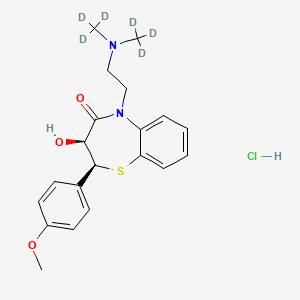
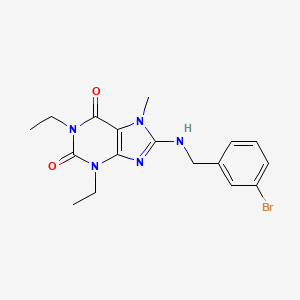
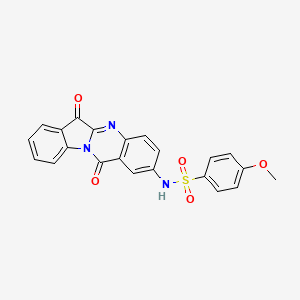
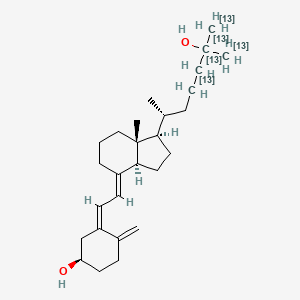

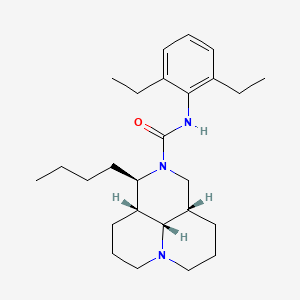
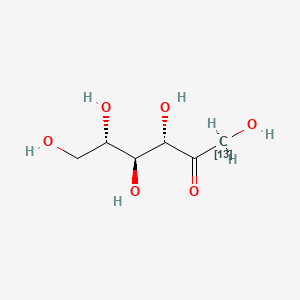
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
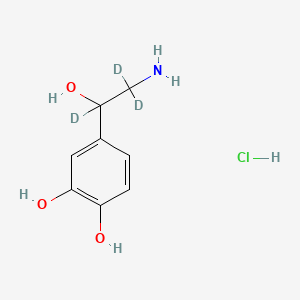
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
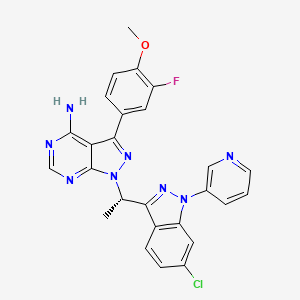
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
